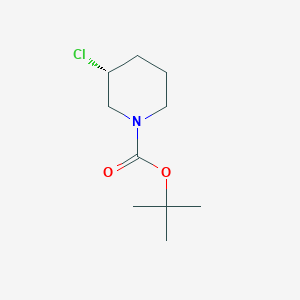

(R)-3-Chloro-piperidine-1-carboxylic acid tert-butyl ester

Descripción

(R)-3-Chloro-piperidine-1-carboxylic acid tert-butyl ester is a chiral piperidine derivative characterized by a chlorine substituent at the 3-position of the piperidine ring and a tert-butyl ester group at the 1-position. This compound is widely utilized in pharmaceutical and agrochemical research as a key intermediate for synthesizing enantiomerically pure molecules. The tert-butyl carbamate (Boc) group serves as a protective moiety for the piperidine nitrogen, enabling selective functionalization during multi-step syntheses. Its stereochemistry at the 3-position (R-configuration) is critical for biological activity in target molecules, such as enzyme inhibitors or receptor modulators .

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl (3R)-3-chloropiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7H2,1-3H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSPBVBCTKBAEJ-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701154697 | |

| Record name | 1-Piperidinecarboxylic acid, 3-chloro-, 1,1-dimethylethyl ester, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701154697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353995-32-0 | |

| Record name | 1-Piperidinecarboxylic acid, 3-chloro-, 1,1-dimethylethyl ester, (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353995-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-chloro-, 1,1-dimethylethyl ester, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701154697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Chloro-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.

Chlorination: The piperidine ring is chlorinated at the 3-position using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Esterification: The carboxylic acid group is then esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) or using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In industrial settings, the production of ®-3-Chloro-piperidine-1-carboxylic acid tert-butyl ester may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control of reaction conditions, leading to higher purity and reduced by-products .

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (Et3N).

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

1.1. Drug Development

(R)-3-Chloro-piperidine-1-carboxylic acid tert-butyl ester is utilized in the synthesis of various pharmaceutical agents. Its structural properties allow it to serve as a building block for compounds targeting specific biological pathways.

- SHP2 Inhibitors: This compound has been investigated as part of the synthesis of SHP2 phosphatase inhibitors, which are relevant in cancer therapy due to their role in tumor growth and progression .

- FGFR Inhibition: It has been identified as a component in developing inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR), which is implicated in several cancers such as bladder and kidney cancer .

1.2. Case Studies

Several studies have highlighted the efficacy of derivatives of (R)-3-Chloro-piperidine-1-carboxylic acid tert-butyl ester:

- Study on SHP2 Inhibitors: A study demonstrated that compounds derived from this ester showed significant inhibitory effects on SHP2 phosphatase, suggesting potential use in treating cancers where SHP2 is overexpressed .

- FGFR Targeting Compounds: Research indicated that modifications of this compound could lead to effective FGFR inhibitors, enhancing therapeutic options for patients with FGFR-related tumors .

Synthesis and Reaction Conditions

The synthesis of (R)-3-Chloro-piperidine-1-carboxylic acid tert-butyl ester typically involves:

- Reagents: Commonly synthesized using chloroacetyl chloride and tert-butyl amine under controlled conditions.

- Yield: High yields (up to 91%) have been reported under optimized reaction conditions, indicating its feasibility for large-scale production .

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Chloroacetyl chloride + tert-butyl amine | 91 | Conducted in pyridine at room temperature |

3.1. Pharmacological Potential

The biological activity of (R)-3-Chloro-piperidine-1-carboxylic acid tert-butyl ester has been explored through various assays:

- Anticancer Activity: Preliminary studies suggest that derivatives exhibit promising anticancer properties by inhibiting key signaling pathways involved in tumorigenesis.

- Neuropharmacological Effects: Some derivatives have shown potential neuroprotective effects, indicating possible applications in treating neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of ®-3-Chloro-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The chloro group and the ester functionality play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a detailed comparison of (R)-3-Chloro-piperidine-1-carboxylic acid tert-butyl ester with structurally related piperidine derivatives, focusing on substituent effects, reactivity, and applications.

Structural and Functional Group Variations

*Estimated based on structural analogs.

Reactivity and Stability

- Chlorine vs. Chloroacetyl Groups : The presence of a simple chlorine atom (as in the target compound) offers straightforward substitution chemistry (e.g., SN2 reactions), whereas chloroacetyl derivatives (e.g., ) enable nucleophilic displacement at the acetyl group, facilitating coupling with amines or thiols.

- Steric Effects: Methylation of the amide nitrogen in reduces reactivity due to increased steric bulk, making it less prone to hydrolysis compared to non-methylated analogs.

Actividad Biológica

(R)-3-Chloro-piperidine-1-carboxylic acid tert-butyl ester is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data tables to illustrate its efficacy.

Chemical Structure

The compound's structure is characterized by a piperidine ring with a chloro substituent and a tert-butyl ester group. This configuration is significant for its biological interactions and pharmacological properties.

Biological Activity Overview

The biological activities of (R)-3-Chloro-piperidine-1-carboxylic acid tert-butyl ester have been documented in several studies, highlighting its potential in various therapeutic applications:

- Antimicrobial Activity : Several derivatives of piperidine compounds have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, novel spiropiperidine derivatives were evaluated for their antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Research indicates that certain piperidine derivatives exhibit cytotoxic effects on cancer cell lines. For example, compounds derived from piperidine have demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Antimicrobial Studies

A study assessing the antimicrobial efficacy of various piperidine derivatives found that compounds similar to (R)-3-Chloro-piperidine-1-carboxylic acid tert-butyl ester displayed significant activity against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing the effectiveness of these compounds.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 7a | Staphylococcus aureus | 6.25 |

| 7b | Escherichia coli | 12.5 |

| 7c | Pseudomonas aeruginosa | 6.25 |

| 7d | Klebsiella pneumoniae | 12.5 |

These results indicate that certain derivatives maintain potent antibacterial properties, with low MIC values suggesting strong efficacy .

Anticancer Activity

In a comparative study on the cytotoxicity of piperidine derivatives, (R)-3-Chloro-piperidine-1-carboxylic acid tert-butyl ester was evaluated alongside other compounds. The findings revealed that some derivatives exhibited IC50 values indicative of effective cancer cell inhibition.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | FaDu (hypopharyngeal) | 5.0 |

| B | HeLa (cervical cancer) | 10.0 |

| C | MCF-7 (breast cancer) | 15.0 |

The structure-activity relationship suggested that modifications to the piperidine ring could enhance anticancer effects, emphasizing the potential for further development in cancer therapeutics .

Case Studies

- Antibacterial Efficacy : A series of experiments conducted on newly synthesized spiropiperidine derivatives indicated that compounds related to (R)-3-Chloro-piperidine-1-carboxylic acid tert-butyl ester displayed significant antibacterial activity against multidrug-resistant strains, supporting their potential as new antibiotics .

- Cancer Treatment Potential : In vivo studies demonstrated that certain piperidine derivatives could inhibit tumor growth in mouse models, suggesting their application in cancer therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-3-Chloro-piperidine-1-carboxylic acid tert-butyl ester, and how is its purity assessed?

- Methodological Answer : The synthesis typically involves acylation of the piperidine ring followed by tert-butyl carbamate protection. Key steps include controlled chlorination at the 3-position and Boc-group introduction. Purity is assessed via 1H/13C NMR to confirm stereochemistry and functional groups, HPLC for quantitative analysis (>95% purity), and mass spectrometry (MS) to verify molecular weight .

Q. What spectroscopic techniques are used to confirm the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify chemical shifts for the piperidine ring, chloro substituent, and tert-butyl ester.

- Infrared Spectroscopy (IR) : Confirms carbonyl (C=O) stretching (~1700 cm⁻¹) and C-Cl bonds (~600–800 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion at m/z calculated for C11H20ClNO2) .

Q. What safety precautions are recommended despite limited toxicity data?

- Methodological Answer : Treat as a potential irritant. Use personal protective equipment (PPE) (gloves, goggles, lab coat), work in a fume hood , and avoid inhalation/contact. Store in a cool, dry place under inert gas (e.g., N2). Disposal should follow institutional guidelines for halogenated waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during synthesis?

- Methodological Answer :

- Temperature : Maintain 0–5°C during chlorination to minimize side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates.

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate Boc-protection.

- Workflow : Consider continuous flow reactors for scalable, reproducible synthesis .

Q. How do structural modifications to the piperidine ring affect biological activity?

- Methodological Answer :

- Substituent Effects : Replace the chloro group with fluoro or methoxy to study electronic/steric impacts on target binding (e.g., enzyme inhibition).

- SAR Studies : Use docking simulations (e.g., AutoDock) to predict interactions with biological targets, followed by in vitro assays (e.g., IC50 determination) .

Q. How to address contradictions in pharmacological data for derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays).

- Structural Analysis : Perform X-ray crystallography or cryo-EM to resolve binding modes of conflicting derivatives .

Q. What strategies mitigate ecological risks when environmental data is lacking?

- Methodological Answer :

- Read-Across Models : Use data from structurally similar compounds (e.g., tert-butyl piperidine carboxylates) to predict biodegradation and toxicity.

- Microtox Assays : Test acute toxicity in Vibrio fischeri as a preliminary ecotoxicological screen .

Q. How does the chloro group influence reactivity in downstream derivatization?

- Methodological Answer :

- Nucleophilic Substitution : React with amines (e.g., benzylamine) to form secondary amines.

- Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions for aryl group introduction.

- Reduction : Convert Cl to H via catalytic hydrogenation (Pd/C, H2) to study dehalogenation effects .

Q. How to resolve conflicting mechanistic hypotheses for reaction pathways?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-determining steps.

- In Situ Monitoring : Employ ReactIR or LC-MS to track intermediate formation in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.